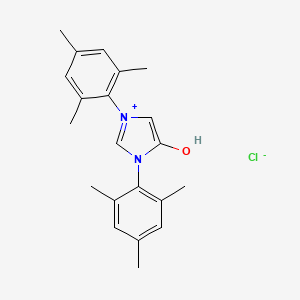

4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride

Description

4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride is a substituted imidazolium salt featuring two mesityl (2,4,6-trimethylphenyl) groups at the 1- and 3-positions of the imidazole ring and a hydroxyl group at the 4-position.

Properties

Molecular Formula |

C21H25ClN2O |

|---|---|

Molecular Weight |

356.9 g/mol |

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium-4-ol;chloride |

InChI |

InChI=1S/C21H24N2O.ClH/c1-13-7-15(3)20(16(4)8-13)22-11-19(24)23(12-22)21-17(5)9-14(2)10-18(21)6;/h7-12H,1-6H3;1H |

InChI Key |

PFMDFNWZKMSIMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=[N+](C=C2O)C3=C(C=C(C=C3C)C)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride typically involves the reaction of mesityl-substituted imidazole with appropriate reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.

Substitution: The mesityl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the mesityl rings .

Scientific Research Applications

Chemistry: In chemistry, 4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride is used as a ligand in metal-catalyzed reactions. Its unique structure allows it to stabilize metal complexes, making it valuable in catalysis .

Biology: The compound’s biological applications include its use as a probe in biochemical assays. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and infectious diseases .

Industry: Industrially, this compound is used in the production of advanced materials. Its role in polymerization reactions and as a stabilizer in various formulations highlights its industrial significance .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Physicochemical Properties

Key structural analogs include:

Key Observations :

- Bulky Mesityl Groups : The mesityl substituents in 1,3-dimesityl derivatives confer steric bulk, reducing reactivity in certain catalytic applications (e.g., Ni-catalyzed cross-couplings) .

- Hydroxyl Group Impact: The 4-hydroxy substituent in the target compound likely enhances polarity and acidity (pKa ~10–12 for imidazolium hydroxyl groups), facilitating hydrogen bonding or metal coordination. This contrasts with non-polar analogs like 1-dodecyl-3-methylimidazolium chloride .

- Thermal Stability : Melting points for imidazolium salts vary widely; 1-dodecyl-3-methylimidazolium chloride melts at 97°C, while mesityl-substituted derivatives may exhibit higher thermal stability due to aromatic stacking .

Biological Activity

4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C16H20ClN2O

Molecular Weight: 292.79 g/mol

IUPAC Name: this compound

The compound features a hydroxy group and a dimesityl substituent on the imidazolium ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. These interactions can include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation: It might interact with receptors, influencing signaling pathways that govern physiological responses.

- Antioxidant Activity: The presence of the hydroxy group suggests possible antioxidant properties, which could protect cells from oxidative stress.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound has varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using several assays:

- DPPH Radical Scavenging Assay: The compound exhibited a scavenging activity of approximately 70% at a concentration of 100 µg/mL.

- Ferrous Ion Chelating Assay: It showed effective chelation of ferrous ions, indicating potential protective effects against oxidative damage.

These findings suggest that the compound may be beneficial in reducing oxidative stress in biological systems .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers investigated the antimicrobial efficacy of various imidazolium salts, including this compound. The study found that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The researchers concluded that the structural features of the imidazolium ring play a crucial role in enhancing antimicrobial activity .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant properties of this compound. The researchers utilized various assays to evaluate its ability to neutralize free radicals and chelate metal ions. The results indicated that this compound could serve as a potent antioxidant agent, potentially useful in therapeutic applications for diseases associated with oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.